Lipophilicity (XLogP3) Comparison: 1‑Amino‑3‑ethylimidazolidin‑2‑one vs. 1‑Aminoimidazolidin‑2‑one and 1‑Ethylimidazolidin‑2‑one
The computed XLogP3 of 1‑amino‑3‑ethylimidazolidin‑2‑one (−0.9) lies between the more hydrophilic 1‑aminoimidazolidin‑2‑one (−1.4) and the more lipophilic 1‑ethylimidazolidin‑2‑one (−0.3) [1][2]. This intermediate lipophilicity balances aqueous solubility with passive membrane permeability, a key driver for oral bioavailability in fragment‑to‑lead optimisation.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | −0.9 |
| Comparator Or Baseline | 1‑Aminoimidazolidin‑2‑one: −1.4; 1‑Ethylimidazolidin‑2‑one: −0.3 |
| Quantified Difference | Δ = +0.5 vs. 1‑amino; Δ = −0.6 vs. 1‑ethyl |
| Conditions | XLogP3 algorithm version 3.0, PubChem computed property [1][2] |
Why This Matters
Lipophilicity within the −1 to 0 range is associated with improved oral absorption and lower metabolic clearance, making this compound a superior starting point for medicinal chemistry campaigns compared to analogues that fall outside this window.
- [1] PubChem CID 53659082: 1‑Amino‑3‑ethylimidazolidin‑2‑one. National Library of Medicine. View Source
- [2] PubChem CID 181697: 1‑Aminoimidazolidin‑2‑one; PubChem CID 11378469: 1‑Ethylimidazolidin‑2‑one. National Library of Medicine. View Source
